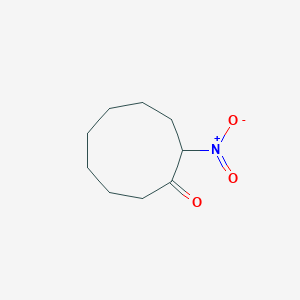
Berkelium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Berkelium bromide is a chemical compound consisting of berkelium and bromine, with the chemical formula BkBr₃. It is a member of the actinide series and is known for its radioactive properties. This compound typically appears as yellow-green crystals and is used primarily in scientific research due to its unique properties .
Métodos De Preparación
Berkelium bromide can be synthesized through the reaction of berkelium metal with bromine gas. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the metal to the bromide form. The general reaction is as follows: [ \text{2 Bk (s) + 3 Br₂ (g) → 2 BkBr₃ (s)} ] This method is commonly used in laboratory settings to produce small quantities of this compound for research purposes .
Análisis De Reacciones Químicas
Berkelium bromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds, such as berkelium oxybromide.
Reduction: It can be reduced back to elemental berkelium under specific conditions.
Substitution: this compound can participate in substitution reactions where the bromide ions are replaced by other anions, such as fluoride or chloride.
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents like hydrogen gas for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Berkelium bromide is primarily used in scientific research, particularly in the study of actinide chemistry. Its applications include:
Synthesis of Superheavy Elements: this compound is used as a target material in nuclear reactors to produce superheavy elements through neutron bombardment.
Radiochemical Studies: It is used in radiochemical experiments to study the properties and behavior of radioactive elements.
Material Science: This compound is used to investigate the crystal structures and bonding characteristics of actinide compounds.
Mecanismo De Acción
The mechanism of action of berkelium bromide involves its radioactive decay properties. Berkelium-249, a common isotope in this compound, undergoes beta decay to form californium-249. This decay process releases energy in the form of beta particles, which can be detected and measured in radiochemical experiments. The molecular targets and pathways involved in these reactions are primarily related to the radioactive decay process .
Comparación Con Compuestos Similares
Berkelium bromide can be compared to other berkelium halides, such as berkelium fluoride, berkelium chloride, and berkelium iodide. These compounds share similar chemical properties but differ in their crystal structures and reactivity. For example:
Berkelium Fluoride (BkF₃): Has a tricapped trigonal prismatic structure.
Berkelium Chloride (BkCl₃): Exhibits a similar structure to this compound but with different lattice parameters.
Berkelium Iodide (BkI₃): Has an octahedral coordination structure.
This compound is unique due to its specific crystal structure and the conditions under which it is stable, making it a valuable compound for studying the chemistry of actinides.
Propiedades
Número CAS |
24297-28-7 |
|---|---|
Fórmula molecular |
BkBr3-3 |
Peso molecular |
486.78 g/mol |
Nombre IUPAC |
berkelium;tribromide |
InChI |
InChI=1S/Bk.3BrH/h;3*1H/p-3 |
Clave InChI |
UIFWZZXLVUESQF-UHFFFAOYSA-K |
SMILES canónico |
[Br-].[Br-].[Br-].[Bk] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


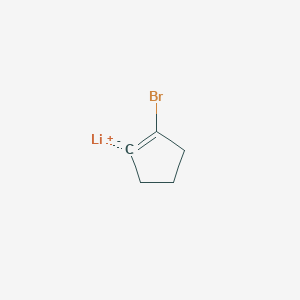
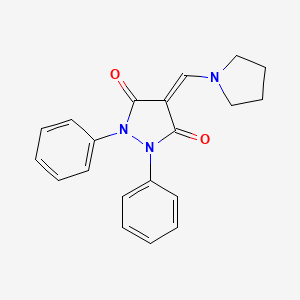
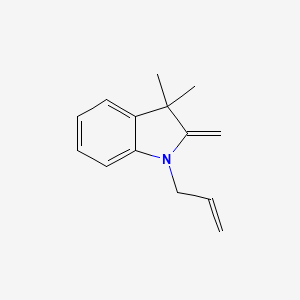
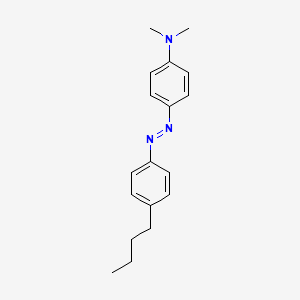
![7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14707130.png)
![(3aR,3bS,5aR,6R,8aS,8bR,10aS)-3a,5a,8a-trimethyl-6-[(2R)-6-methylheptan-2-yl]-2,3,3b,4,5,6,7,8,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-1-one](/img/structure/B14707140.png)



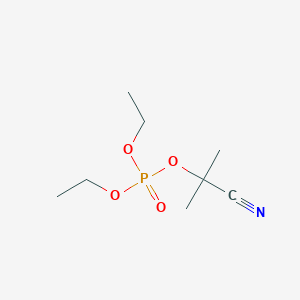
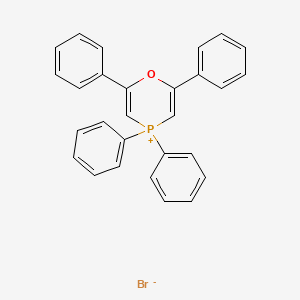
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
